molecular formula C18H15ClN2O2 B6518246 1-(3-chlorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904524-42-1

1-(3-chlorophenyl)-4-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No. B6518246
CAS RN: 904524-42-1
M. Wt: 326.8 g/mol
InChI Key: CYXPVVFAWZHDKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound can be synthesized from its constituent elements or from other compounds. It includes the reaction conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc .

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action in the body or in cells is studied .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects .

properties

IUPAC Name

1-(3-chlorophenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-13-4-2-5-14(10-13)12-20-8-9-21(18(23)17(20)22)16-7-3-6-15(19)11-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXPVVFAWZHDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-4-(3-methylbenzyl)pyrazine-2,3(1H,4H)-dione

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